AMI-1

Descripción

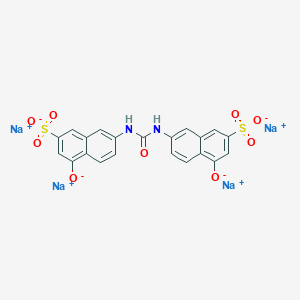

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C21H12N2Na4O9S2 |

|---|---|

Peso molecular |

592.4 g/mol |

Nombre IUPAC |

tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |

Clave InChI |

OEJIOAHFKHHDAW-UHFFFAOYSA-J |

SMILES canónico |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Sinónimos |

Arginine N-Methyltransferase Inhibitor-1 |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of AMI-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 is a pioneering small molecule inhibitor that has been instrumental in the study of protein arginine methylation, a critical post-translational modification involved in a myriad of cellular processes. As a first-generation, cell-permeable, and reversible pan-inhibitor of Protein Arginine Methyltransferases (PRMTs), this compound has been widely utilized to probe the functional roles of this enzyme family in both normal physiology and disease states, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a symmetrical sulfonated urea compound that functions as a potent and specific inhibitor of PRMTs.[1] Its primary mechanism involves the disruption of the methylation of arginine residues on substrate proteins.[2]

Molecular Target: Protein Arginine Methyltransferases (PRMTs)

The PRMT family of enzymes catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. There are several types of PRMTs, broadly classified based on the type of methylated arginine they produce. This compound exhibits broad-spectrum inhibitory activity against multiple PRMTs, including Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) enzymes.[3][4]

Mode of Inhibition: Substrate Binding Interference

This compound exerts its inhibitory effect by blocking the binding of the peptide substrate to the active site of the PRMT enzyme.[3] Crucially, it is a non-competitive inhibitor with respect to the methyl donor, SAM.[3] This means that this compound does not bind to the SAM-binding pocket of the enzyme. UV-crosslinking experiments have suggested that this compound directly interferes with the substrate's ability to access the catalytic site.[3] This specific mode of action distinguishes it from other classes of methyltransferase inhibitors that compete with the SAM cofactor.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several PRMTs, primarily through the determination of half-maximal inhibitory concentration (IC50) values. These values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay format.

| Target Enzyme | IC50 Value (µM) | Notes |

| Human PRMT1 | 8.8 | Potent, cell-permeable, and reversible inhibitor.[3] |

| Yeast-Hmt1p | 3.0 | A yeast homolog of PRMT1.[3] |

| CARM1 (PRMT4) | 74 | |

| PRMT1 (in Rh30 cells) | 129.9 | IC50 for cell viability.[5] |

| PRMT1 (in RD cells) | 123.9 | IC50 for cell viability.[5] |

Note: Ki values for this compound against various PRMTs are not widely reported in the available literature.

Downstream Cellular Effects and Signaling Pathways

By inhibiting PRMT activity, this compound triggers a cascade of downstream cellular events, primarily through the modulation of protein methylation status and the subsequent alteration of signaling pathways.

Reduction of Histone Methylation

A key consequence of PRMT inhibition by this compound is the reduction in the methylation of histone proteins, which are critical for the regulation of chromatin structure and gene expression. Specifically, treatment with this compound has been shown to decrease the levels of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) and symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s).[3]

Attenuation of the PI3K-Akt Signaling Pathway

This compound has been demonstrated to attenuate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The precise molecular mechanism by which this compound inhibits this pathway is an area of ongoing investigation, but it is likely an indirect effect resulting from the altered methylation status of key regulatory proteins upstream or downstream of Akt. For instance, in rhabdomyosarcoma cells, this compound treatment leads to a decrease in the phosphorylation of Akt.[5]

Visualizing the Mechanism and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the study of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro PRMT1 Inhibition Assay (Radioactive)

This assay measures the enzymatic activity of PRMT1 by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (1-21) substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Reaction Buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)

-

Trichloroacetic acid (TCA), 25%

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant PRMT1 (e.g., 50 nM), and the histone H4 peptide substrate (e.g., 20 µM).

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 to 100 µM) or a vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

-

Initiate Reaction: Start the methylation reaction by adding [³H]-SAM to a final concentration of 1 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Termination: Stop the reaction by adding an equal volume of 25% TCA to precipitate the proteins and peptide substrate.

-

Detection:

-

Spot the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.

-

Perform a final wash with ethanol and allow the filter paper to dry completely.

-

Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest (e.g., U2OS, S180)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.6 to 2.4 mM) for the desired duration (e.g., 48, 72, or 96 hours).[3] Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the dose- and time-dependent effects of this compound.

Western Blotting for Histone Methylation

This technique is used to detect changes in the levels of specific histone methylation marks in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H4R3me2a, anti-H3R8me2s, anti-total Histone H3/H4)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them using cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the histone modification of interest (e.g., anti-H4R3me2a) overnight at 4°C. A parallel blot should be incubated with an antibody against the total histone protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in the levels of the specific histone methylation mark upon this compound treatment, normalized to the total histone levels.

Conclusion

This compound serves as a foundational tool for investigating the biological significance of protein arginine methylation. Its mechanism as a pan-PRMT inhibitor that blocks substrate binding without competing with SAM provides a distinct mode of action for dissecting PRMT-dependent cellular processes. The downstream consequences of this compound treatment, including the reduction of histone methylation and the attenuation of pro-survival signaling pathways like PI3K-Akt, underscore the critical role of PRMTs in cellular regulation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further explore the multifaceted effects of this compound and to advance our understanding of the therapeutic potential of targeting protein arginine methylation.

References

- 1. PI3K/AKT signaling mediates stress-inducible amyloid formation through c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unf.edu [digitalcommons.unf.edu]

- 3. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

AMI-1 as a PRMT1 Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMI-1, a widely utilized inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This document details its mechanism of action, inhibitory profile, and its effects on cellular processes. Furthermore, it provides detailed experimental protocols for the assessment of this compound's activity and a visual representation of the key signaling pathways involved.

Core Concepts: Understanding this compound and PRMT1

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of arginine methylation within the cell, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2] PRMT1 is a Type I PRMT, catalyzing the formation of both monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3][4]

This compound (Arginine Methyltransferase Inhibitor 1) was one of the first small molecule inhibitors of PRMTs to be discovered.[3] It functions as a pan-PRMT inhibitor, demonstrating activity against multiple members of the PRMT family.[3][5]

Mechanism of Action

This compound acts as a reversible and cell-permeable inhibitor of PRMTs. Its primary mechanism of action involves blocking the binding of the peptide-substrate to the enzyme's active site.[6] Notably, this compound is not competitive with the methyl donor, S-adenosyl-L-methionine (SAM), indicating it does not bind to the SAM-binding pocket.[7]

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified against several PRMT family members. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

| Target Enzyme | IC50 (µM) | Notes |

| Human PRMT1 | 8.8 | Varies in literature (8.8 to 137 µM depending on experimental conditions) |

| Yeast Hmt1p | 3.0 | - |

| CARM1 (PRMT4) | 74 | - |

Table 1: IC50 Values of this compound against specific PRMTs.

| PRMT Family Member | Inhibition Status | Notes |

| PRMT1 | Inhibited | Consistently reported across multiple studies. |

| PRMT3 | Inhibited | This compound demonstrates inhibitory activity. |

| PRMT4 (CARM1) | Inhibited | IC50 of 74 µM. |

| PRMT5 | Inhibited | This compound inhibits the activity of this Type II PRMT. |

| PRMT6 | Inhibited | This compound demonstrates inhibitory activity. |

Table 2: Specificity Profile of this compound against a Panel of PRMTs. [3][5]

Cellular and In Vivo Effects of this compound

This compound exerts a range of effects on cellular processes, primarily stemming from its inhibition of PRMT activity. These effects have been observed in various cell lines and in vivo models.

Cellular Effects

-

Reduction of Cell Viability: this compound has been shown to decrease the viability of various cancer cell lines.[2]

-

Induction of Apoptosis: Treatment with this compound can trigger programmed cell death.

-

Cell Cycle Arrest: this compound can cause cells to arrest in the G1 phase of the cell cycle.

-

Inhibition of Histone Methylation: this compound treatment leads to a reduction in key histone methylation marks, including the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a direct target of PRMT1.[4]

-

Effects on Non-Histone Protein Methylation: Beyond histones, PRMT1 methylates a variety of non-histone proteins. This compound can inhibit the methylation of these substrates, such as NONO in colorectal cancer cells.[2]

In Vivo Effects

In a tumor xenograft model of colorectal cancer, intratumoral injection of this compound (0.5 mg daily for 7 days) has been shown to suppress tumor growth.[2]

Key Signaling Pathway: PI3K/Akt

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. PRMT1 has been shown to modulate this pathway. For instance, PRMT1 can methylate key components upstream of Akt, such as the Estrogen Receptor α (ERα), leading to the activation of the PI3K/Akt cascade.[8][9] Inhibition of PRMT1 by this compound is therefore expected to downregulate this pro-survival pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

In Vitro PRMT1 Inhibition Assay (Radioactive)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide substrate (or other suitable substrate)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl2, 1 mM β-mercaptoethanol, 100 mM sucrose)[10]

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

2x SDS-PAGE sample buffer

-

SDS-PAGE apparatus and reagents

-

Nitrocellulose membrane

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.[10]

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blot:

-

Boil the samples at 95°C for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

-

Detection:

-

Expose the membrane to a phosphor screen or film to detect the radiolabeled substrate.

-

Quantify the band intensity using appropriate software.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well culture plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with ice-cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells of interest

-

6-well culture plates

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Histone Methylation

This technique is used to detect changes in specific histone methylation marks following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Histone extraction buffer

-

SDS-PAGE apparatus and reagents

-

Nitrocellulose or PVDF membrane

-

Primary antibodies against specific histone methylation marks (e.g., H4R3me2a) and total histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Histone Extraction: Treat cells with this compound. Extract histones using a suitable protocol (e.g., acid extraction).

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the methylation mark signal to the total histone H4 signal.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., PBS)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intratumoral injection) or vehicle to the respective groups according to a predetermined schedule.[2]

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Conclusion

This compound remains a valuable tool for studying the biological roles of PRMTs, particularly PRMT1. Its characterization as a pan-PRMT inhibitor necessitates careful interpretation of experimental results, and the use of more specific inhibitors, when available, is recommended for dissecting the functions of individual PRMTs. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of PRMT-mediated processes using this compound.

References

- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Protein arginine methylation of non-histone proteins and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

AMI-1: A Comprehensive Technical Guide to its Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMI-1 (Arginine Methyltransferase Inhibitor 1) is a pioneering small molecule inhibitor used extensively in biomedical research to probe the function of protein arginine methyltransferases (PRMTs). Initially identified as a potent inhibitor of yeast and human PRMTs, it has become a critical tool for elucidating the roles of arginine methylation in diverse cellular processes, including signal transduction, gene expression, and DNA repair. This technical guide provides an in-depth analysis of the known cellular targets of this compound, its mechanism of action, and its impact on key signaling pathways. Quantitative data are summarized for clarity, and detailed protocols for relevant validation assays are provided.

Primary Cellular Targets: Protein Arginine Methyltransferases (PRMTs)

This compound is characterized as a pan-inhibitor of Protein Arginine N-Methyltransferases (PRMTs), a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[1] PRMTs are broadly classified into three types based on the methylation state they produce.[2]

-

Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA).[3]

-

Type II PRMTs (PRMT5, 9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[4]

-

Type III PRMTs (PRMT7) only generate MMA.[3]

This compound has been shown to inhibit the enzymatic activity of Type I and Type II PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[4][5] This broad-spectrum activity makes it a powerful tool for studying global arginine methylation but also necessitates careful interpretation of experimental results.

Quantitative Data: On-Target Activity

The inhibitory potency of this compound varies depending on the specific PRMT and the experimental conditions used in the assay.[4]

| Target | Species/System | IC50 | Notes | Reference(s) |

| PRMT1 | Human, recombinant | 8.8 µM | Varies (8.8 to 137 µM) depending on assay conditions. | [4][5] |

| Hmt1p (PRMT1 homolog) | Yeast, cell-free | 3.0 µM | [5][6] | |

| PRMT4 (CARM1) | Not specified | 74 µM | [4] | |

| PRMT3, PRMT5, PRMT6 | Not specified | Inhibition demonstrated | Specific IC50 values are not consistently reported. | [4] |

Mechanism of Action

This compound is a cell-permeable, symmetrical sulfonated urea compound. Its mechanism of action is distinct from many other methyltransferase inhibitors. It acts as a non-SAM-competitive inhibitor , meaning it does not bind to the S-adenosyl-L-methionine (cofactor) binding site. Instead, this compound exerts its inhibitory effect by blocking the binding of the peptide substrate to the PRMT enzyme.[5] This substrate-competitive mechanism prevents the enzyme from accessing its target arginine residues for methylation.

Known Off-Target Effects

While this compound is primarily used as a PRMT inhibitor, it is known to interact with other cellular components. These pleiotropic interactions are critical to consider when designing experiments and interpreting data. The most well-documented off-target activity is the inhibition of HIV-1 reverse transcriptase.

Quantitative Data: Off-Target Activity

| Target | Species/System | IC50 / Kd | Notes | Reference(s) |

| HIV-1 RT Polymerase | Viral | 5 µM (IC50) | Inhibits polymerase activity. | [6] |

| HIV-1 RT DNA Binding | Viral | 2 µM (Kd) | Inhibits DNA binding to the enzyme. | [6] |

Impact on Cellular Signaling Pathways

By inhibiting PRMTs, this compound modulates the methylation status of numerous histone and non-histone proteins, thereby affecting downstream signaling cascades crucial for cell proliferation, apoptosis, and gene regulation.

PI3K-Akt Signaling Pathway

In various cancer models, particularly rhabdomyosarcoma, this compound has been shown to curtail cell proliferation and induce apoptosis.[4][7] This effect is linked to the dampening of the PI3K-Akt signaling pathway, a key regulator of cell survival and growth.[4][8] Inhibition of PRMTs by this compound leads to decreased expression or activity of key components in this pathway.

NONO Arginine Methylation in Colorectal Cancer (CRC)

In colorectal cancer cells, PRMT1 methylates the non-POU domain-containing octamer-binding (NONO) protein.[3] This methylation event is associated with malignant progression. Treatment with this compound reduces the asymmetric dimethylation (aDMA) of NONO, which in turn suppresses tumor cell proliferation and metastasis, highlighting a specific oncogenic pathway targeted by the inhibitor.[2][3]

References

- 1. scbt.com [scbt.com]

- 2. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AMI-1 on Gene Expression: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 is a cell-permeable small molecule that acts as a reversible inhibitor of protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues within proteins, a post-translational modification that plays a crucial role in regulating numerous cellular processes, including signal transduction, RNA processing, and transcriptional regulation.[2] this compound exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs.[1] It has been shown to inhibit both type I (PRMT1, 3, 4, 6) and type II (PRMT5) PRMTs.[1] By modulating the activity of these key epigenetic regulators, this compound can induce significant changes in gene expression, leading to various cellular outcomes such as reduced cell viability and induction of apoptosis.[1] This guide provides an in-depth overview of the known effects of this compound on gene expression, including its impact on major signaling pathways, and offers detailed experimental protocols for researchers investigating its biological functions.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of PRMTs, which in turn alters the methylation status of histone and non-histone proteins. Arginine methylation of histones is a key epigenetic mark that can either activate or repress gene transcription, depending on the specific arginine residue methylated and the surrounding chromatin context. By inhibiting PRMTs, this compound can lead to a global decrease in histone arginine methylation, thereby altering the expression of a wide range of genes.[3]

For instance, this compound treatment has been shown to decrease the levels of symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s), modifications primarily catalyzed by PRMT5.[4] This reduction in specific histone methylation marks is associated with changes in the expression of downstream target genes.

Experimental Protocols

Cell Culture and this compound Treatment

A typical experimental workflow to study the effects of this compound on gene expression involves cell culture, treatment with the inhibitor, and subsequent analysis of RNA.

Caption: Workflow for this compound treatment and gene expression analysis.

Detailed Protocol:

-

Cell Seeding: Plate the desired cell line (e.g., rhabdomyosarcoma cell lines Rh30 or RD, or other cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment. Culture in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.[5][6]

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

-

Treatment: When cells reach the desired confluency, remove the old medium and replace it with a fresh medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific genes and pathways being investigated.

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them using a suitable method (e.g., trypsinization for adherent cells, or centrifugation for suspension cells).

RNA Extraction and Quality Control

-

RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like the TRIzol method, following the manufacturer's instructions.[7] To prevent DNA contamination, an on-column DNase digestion or a separate DNase treatment step is recommended.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess the integrity of the RNA using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 28S and 18S ribosomal RNA bands with an intensity ratio of approximately 2:1.

Gene Expression Analysis

Quantitative Real-Time PCR (qPCR)

qPCR is used to validate microarray data or to quantify the expression of specific target genes.

Protocol:

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers, according to the manufacturer's protocol.[7]

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[7][8][9]

-

Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.[7]

Microarray Analysis

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.

Protocol:

-

RNA Labeling and Hybridization: Label amplified RNA (aRNA) with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). Hybridize the labeled aRNA to a microarray slide containing probes for thousands of genes.[10][11][12]

-

Scanning and Feature Extraction: Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot. Use image analysis software to quantify the fluorescence intensities.[13][14]

-

Data Normalization and Analysis: Normalize the raw data to correct for systematic variations. Identify differentially expressed genes between this compound treated and control samples using statistical tests (e.g., t-test or ANOVA) and applying a fold-change cutoff.[10][11][12]

Quantitative Data on Gene Expression Changes

Treatment with this compound leads to significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and signaling pathways. The following tables summarize the quantitative data from studies on rhabdomyosarcoma cells treated with this compound.

Table 1: Effect of this compound on the Expression of PI3K-Akt Pathway-Related Genes in Rhabdomyosarcoma Cells

| Gene | Cell Line | This compound Concentration | Change in Expression | Method | Reference |

| Cyclin D1 (CCND1) | Rh30, RD | 100 µM | Decreased | Microarray, RQ-PCR | [15] |

| Bcl-xL (BCL2L1) | Rh30, RD | 100 µM | Decreased | Microarray, RQ-PCR | [15] |

| GADD45G | Rh30, RD | 100 µM | Increased | Microarray, RQ-PCR | [15] |

Table 2: Effect of this compound on the Expression of Inflammatory Genes

| Gene | Cell Type | Change in Expression | Reference |

| Eotaxin-1 (CCL11) | Human pulmonary artery endothelial cells | Suppressed (in response to IL-13 and TNF-α) | [16] |

| Cyclooxygenase-2 (COX-2) | Not specified | Ameliorated expression | [10] |

Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling pathways that regulate gene expression.

PI3K-Akt Signaling Pathway

Microarray analysis of rhabdomyosarcoma cells treated with this compound revealed a significant attenuation of the PI3K-Akt signaling pathway.[3][15][17][18] This pathway is crucial for cell survival, proliferation, and growth. The inhibition of PRMTs by this compound leads to downstream changes in the expression of key genes regulated by the PI3K-Akt pathway.

Caption: this compound inhibits PRMTs, leading to attenuation of the PI3K-Akt pathway and altered gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, and its activity can be influenced by PRMTs. While direct studies on this compound's effect on the entire NF-κB pathway are limited, the observed changes in the expression of inflammatory genes like COX-2 and eotaxin-1 suggest a potential role for this compound in modulating this pathway.[10][16] PRMT1, a target of this compound, is known to act as a transcriptional coactivator for NF-κB.

Caption: Postulated mechanism of this compound's effect on the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in inflammation and cell proliferation. Some studies suggest a link between PRMTs and the regulation of STAT proteins. For example, resveratrol, another compound with anti-inflammatory properties, has been shown to inhibit eotaxin-1 expression by inhibiting STAT6 phosphorylation.[16] Given that this compound also affects eotaxin-1, it is plausible that it may also modulate the JAK/STAT pathway, although more direct evidence is needed.

Caption: Potential mechanism of this compound's influence on the JAK/STAT signaling pathway.

Summary and Future Directions

This compound, as a pan-inhibitor of PRMTs, demonstrates a significant impact on gene expression, leading to anti-proliferative and pro-apoptotic effects in various cell types, particularly in cancer cells. Its ability to modulate key signaling pathways like PI3K-Akt highlights its potential as a therapeutic agent. The observed changes in inflammatory gene expression also suggest a role for this compound in regulating inflammatory responses.

Future research should focus on elucidating the complete transcriptomic and epigenomic landscape altered by this compound through high-throughput sequencing techniques like RNA-seq and ChIP-seq. This will provide a more comprehensive understanding of its mechanism of action and help identify novel therapeutic targets. Furthermore, investigating the specific role of individual PRMTs in mediating the effects of this compound will be crucial for developing more targeted and effective PRMT inhibitors for various diseases.

References

- 1. Molecular Classification of Rhabdomyosarcoma—Genotypic and Phenotypic Determinants of Diagnosis: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The NF-κB Genomic Landscape in Lymphoblastoid B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Revisiting the Role of Eotaxin-1/CCL11 in Psychiatric Disorders [frontiersin.org]

- 6. A methodology for global validation of microarray experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of COX2 deficiency attenuates cardiac damage in acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting the Regulatory Strategies of NF-κB RelA Target Genes in the Inflammatory Response Reveals Differential Transactivation Logics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive genomic analysis of rhabdomyosarcoma reveals a landscape of alterations affecting a common genetic axis in fusion-positive and fusion-negative tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

- 15. Identification of novel genes expressed during rhabdomyosarcoma differentiation using cDNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrative Bayesian analysis identifies rhabdomyosarcoma disease genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AMI-1 in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 is a cell-permeable, small molecule inhibitor of protein arginine methyltransferases (PRMTs).[1] It functions as a broad-spectrum, or pan-PRMT inhibitor, targeting multiple members of this enzyme family which are crucial regulators of cellular processes.[2] PRMTs catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification that plays a significant role in signal transduction, gene transcription, RNA processing, and DNA damage repair.[3] This technical guide provides an in-depth overview of the role of this compound in modulating key signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its inhibitory effects by blocking the peptide-substrate binding site of PRMTs, in a manner that is not competitive with the methyl donor SAM.[4] By preventing the binding of substrate proteins, this compound effectively halts the methylation process, leading to downstream consequences on various signaling cascades.

Data Presentation: Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against several PRMT isoforms and in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity.

| Target Enzyme/Cell Line | IC50 Value (µM) | Notes | Reference |

| Human PRMT1 (in vitro) | 8.8 - 137 | Varies depending on experimental conditions. | [2] |

| Yeast Hmt1p (PRMT1 homolog) | 3.0 | In vitro assay. | [1] |

| CARM1 (PRMT4) | 74 | In vitro assay. | [2] |

| Rhabdomyosarcoma (Rh30) cells | 129.9 | Cell viability assay (72h). | [5] |

| Rhabdomyosarcoma (RD) cells | 123.9 | Cell viability assay (72h). | [5] |

Modulation of Key Signaling Pathways

This compound, through its inhibition of PRMTs, has been shown to impact several critical signaling pathways implicated in cell growth, proliferation, and survival.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine and growth factor signaling. Recent evidence indicates that PRMTs are key regulators of this pathway. Specifically, PRMT5 has been shown to methylate SMAD7, a protein that can interact with the IL-6 co-receptor gp130.[1][3] This methylation enhances the binding of SMAD7 to gp130, leading to robust activation of STAT3.[1][3] As a pan-PRMT inhibitor, this compound can disrupt this process by inhibiting PRMT5, thereby attenuating STAT3 activation.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is central to cell survival, growth, and metabolism. Several PRMTs have been implicated in the regulation of this pathway. For instance, PRMT1 can methylate and activate key components upstream of Akt, while PRMT6 has been shown to methylate and regulate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[6][7] By inhibiting these PRMTs, this compound can effectively attenuate the pro-survival signals transmitted through the PI3K/Akt pathway, leading to reduced cell proliferation and induction of apoptosis.

Experimental Protocols

In Vitro Radioactive PRMT1 Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate, providing a direct measure of PRMT1 activity.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKV-NH2)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT1 enzyme, histone H4 peptide substrate, and [³H]-SAM in the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in wash buffer to remove unincorporated [³H]-SAM.

-

Drying: Rinse the paper with acetone and allow it to air dry completely.

-

Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone Methylation

This protocol allows for the detection of changes in the methylation status of specific histone residues in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R17me2a, anti-H4R3me2a, and total histone H3 or H4 as a loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone signal to determine the relative change in methylation.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells and cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound serves as a valuable research tool for elucidating the complex roles of protein arginine methylation in cellular signaling. Its ability to broadly inhibit PRMTs allows for the investigation of the downstream consequences of this post-translational modification on critical pathways such as the JAK/STAT and PI3K/Akt cascades. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting protein arginine methylation. Further investigation into the specific roles of individual PRMT isoforms and the development of more selective inhibitors will continue to refine our understanding of these important signaling networks.

References

- 1. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. pnas.org [pnas.org]

- 7. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

AMI-1: A Technical Guide to its Impact on Protein Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMI-1 is a pioneering, cell-permeable small molecule recognized as the first-in-class pan-inhibitor of protein arginine methyltransferases (PRMTs). By competitively blocking the substrate-binding site of these enzymes, this compound effectively curtails the post-translational methylation of arginine residues on a myriad of cellular proteins. This inhibition reverberates through numerous critical signaling pathways, including the PI3K/Akt, TGF-β, and NF-κB cascades, thereby influencing a wide spectrum of cellular processes. These processes range from cell proliferation and apoptosis to inflammation and fibrosis. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, its impact on protein methylation, and its downstream cellular effects. The guide includes comprehensive experimental protocols, quantitative data on its inhibitory activity, and visual representations of the affected signaling pathways to serve as a valuable resource for researchers in drug discovery and molecular biology.

Introduction to this compound and Protein Arginine Methylation

Protein methylation is a crucial post-translational modification where methyl groups are added to amino acid residues, predominantly arginine and lysine.[1] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs), which transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues.[2] In mammals, the PRMT family is classified into three types based on the methylation patterns they produce:

-

Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3][4]

-

Type II PRMTs (PRMT5 and PRMT9) produce MMA and symmetric dimethylarginine (sDMA).[3]

-

Type III PRMTs (PRMT7) are responsible for generating only MMA.[3]

These methylation events are not mere decorations; they significantly impact protein function by altering protein-protein interactions, protein-nucleic acid interactions, and the subcellular localization of proteins. Consequently, PRMTs are pivotal regulators of numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair. Dysregulation of PRMT activity has been implicated in a variety of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.

This compound (Arginine Methyltransferase Inhibitor 1) was the first small molecule identified as a broad-spectrum, or pan-, inhibitor of PRMTs.[3] Its discovery marked a significant milestone in the study of protein arginine methylation, providing a powerful chemical tool to probe the functional roles of PRMTs in health and disease.

Mechanism of Action of this compound

This compound is a cell-permeable and reversible inhibitor of PRMTs.[5] Its chemical structure features two naphthalene rings connected by a central urea group.[3]

Figure 1: Chemical Structure of this compound.

The inhibitory action of this compound is not mediated by competing with the methyl donor, S-adenosyl-L-methionine (SAM). Instead, biochemical studies have shown that this compound acts as a competitive inhibitor with respect to the peptide substrate.[3] It is believed to block the substrate-binding pocket of PRMTs, thereby preventing the enzyme from recognizing and methylating its target proteins.[3][6] This mechanism confers its broad-spectrum activity against multiple PRMT family members, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[3][5]

It is important for researchers to be aware that this compound has also been reported to possess antioxidant properties, acting as a potent scavenger of NADPH-oxidase-derived superoxide.[7] This off-target effect should be considered when interpreting experimental results, and appropriate controls should be implemented.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies depending on the specific PRMT and the experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various PRMTs.

| Target PRMT | IC50 Value (µM) | Reference(s) |

| Human PRMT1 | 8.8 - 137 | [3] |

| Yeast Hmt1p (PRMT1 homolog) | 3.0 | [5] |

| CARM1 (PRMT4) | 74 | [3] |

Table 1: IC50 values of this compound for various Protein Arginine Methyltransferases.

The following table provides examples of the quantitative impact of this compound on the methylation of specific substrates.

| Cell Line/System | Substrate | This compound Concentration | Observed Effect | Reference(s) |

| Rhabdomyosarcoma (Rh30, RD) | Histone H3 (R2, R8, R17), Histone H4 (R3) | 100 µM | Significant reduction in methylation levels | [8] |

| Colorectal Cancer (KM12, HCT8) | NONO | 0.6 - 1.2 mM | Reduced asymmetric dimethylation | [9] |

| Sarcoma (S180) Xenograft | Histone H4 (R3), Histone H3 (R8) | 0.5 mg (intratumoral) | Decreased levels of symmetric dimethylation | [5] |

Table 2: Quantitative effects of this compound on substrate methylation.

Impact on Cellular Signaling Pathways

By inhibiting PRMTs, this compound modulates the methylation status of a wide array of proteins, leading to downstream effects on critical signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Studies in rhabdomyosarcoma cells have demonstrated that this compound attenuates the activity of the PI3K/Akt signaling pathway.[8] This inhibitory effect is associated with a reduction in cell viability and the induction of apoptosis.[8] The precise mechanism by which PRMT inhibition by this compound leads to the downregulation of the PI3K/Akt pathway is an area of active investigation, but it is hypothesized to involve the altered methylation of key regulatory proteins within this cascade.

Caption: this compound's impact on the PI3K/Akt signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cellular regulation, inhibiting cell growth in early-stage tumors but promoting metastasis and fibrosis in advanced diseases. In the context of renal fibrosis, this compound has been shown to have a reno-protective effect by curbing its progression.[3] This is achieved by attenuating key fibrotic markers, such as the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[3] The inhibition of PRMTs by this compound likely interferes with the methylation of components within the TGF-β signaling cascade, leading to a reduction in pro-fibrotic gene expression.

Caption: this compound's modulation of the TGF-β signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes. This compound has been reported to exhibit anti-inflammatory activity.[3] This is exemplified by its ability to downregulate the expression of cyclooxygenase-2 (COX-2) in response to inflammatory stimuli. The NF-κB pathway is tightly regulated, in part, by post-translational modifications, including methylation. By inhibiting PRMTs, this compound can modulate the activity of key components of the NF-κB cascade, such as the inhibitor of NF-κB (IκBα) or NF-κB subunits themselves, thereby dampening the inflammatory response.

Caption: this compound's influence on the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide a general framework for key experiments used to study the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PRMT Inhibition Assay (Radioactive)

This assay measures the ability of this compound to inhibit the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]methionine to a substrate protein.

Materials:

-

Recombinant PRMT enzyme (e.g., PRMT1, PRMT5)

-

PRMT substrate (e.g., histone H4, myelin basic protein)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PRMT substrate, and recombinant PRMT enzyme.

-

Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction tubes.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reactions at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Excise the gel band corresponding to the methylated substrate.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro PRMT inhibition assay.

Western Blot for Detecting Protein Methylation

This technique is used to assess changes in the methylation status of specific proteins in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies specific for the methylated form of the protein of interest (e.g., anti-aDMA, anti-sDMA, or site-specific methyl-arginine antibodies)

-

Primary antibody for the total protein of interest (as a loading control)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified duration.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the methylated protein.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Quantify the band intensities to determine the change in methylation levels.

Caption: General workflow for Western blot analysis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion

This compound remains an indispensable tool for the study of protein arginine methylation. Its ability to broadly inhibit PRMTs has provided invaluable insights into the diverse roles of this post-translational modification in cellular regulation and disease pathogenesis. While the development of more specific PRMT inhibitors is an ongoing effort, this compound continues to serve as a crucial pharmacological agent for dissecting the complex interplay between protein methylation and cellular signaling. This technical guide offers a comprehensive overview of this compound, equipping researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their scientific investigations. As our understanding of the "arginine methylome" expands, the strategic use of inhibitors like this compound will undoubtedly continue to fuel new discoveries and therapeutic advancements.

References

- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-cancer analysis identifies protein arginine methyltransferases PRMT1 and PRMT5 and their related signatures as markers associated with prognosis, immune profile, and therapeutic response in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (this compound), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Studies Using AMI-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro applications of AMI-1, a potent inhibitor of protein arginine methyltransferases (PRMTs). This compound serves as a critical tool in elucidating the roles of arginine methylation in various biological processes, including signal transduction, gene expression, and cell fate determination. This document outlines its mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes the cellular pathways influenced by this inhibitor.

Core Concepts: this compound as a PRMT Inhibitor

This compound, a symmetrical sulfonated urea compound, is a cell-permeable and reversible inhibitor of PRMTs.[1] It primarily functions by blocking the binding of peptide substrates to the enzyme, without competing for the S-adenosyl-L-methionine (SAM) binding site.[1] This specificity makes it a valuable tool for studying the consequences of inhibiting protein arginine methylation. This compound has been shown to inhibit both type I (PRMT1, 3, 4, and 6) and type II (PRMT5) enzymes, making it a pan-PRMT inhibitor.[1][2]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations and effects of this compound across various in vitro models.

Table 1: Inhibitory Potency (IC50) of this compound

| Target Enzyme | Organism/Cell Line | IC50 | Reference(s) |

| Human PRMT1 | - | 8.8 µM | [1] |

| Yeast Hmt1p | - | 3.0 µM | [1][3] |

| HIV-1 RT Polymerase | - | 5.0 µM | |

| CARM1 (PRMT4) | - | 74 µM | [2] |

Table 2: Effects of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | Effect | Reference(s) |

| S180 | Sarcoma | 0.6, 1.2, 2.4 mM | 48, 72, 96 h | Time- and dose-dependent inhibition of cell viability | [1][4] |

| U2OS | Osteosarcoma | 0.6, 1.2, 2.4 mM | 48, 72, 96 h | Time- and dose-dependent inhibition of cell viability | [1][4] |

| S180 | Sarcoma | 1.2, 2.4 mM | 48, 72 h | Induction of apoptosis | [1] |

| HepG2 | Hepatocellular Carcinoma | Not specified | 72 h | Inhibition of proliferation, induction of apoptosis | [5] |

| HGC-27 | Gastric Cancer | Not specified | Not specified | Dose-dependent inhibition of proliferation | [6] |

| MKN-45 | Gastric Cancer | Not specified | Not specified | Dose-dependent inhibition of proliferation | [6] |

Table 3: IC50 Values for Inhibition of Sarcoma Cell Viability at 72h

| Cell Line | IC50 (mM) | Reference(s) |

| S180 | 0.31 ± 0.01 | [4] |

| U2OS | 0.75 ± 0.02 | [4] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling pathways involved in cell growth, survival, and apoptosis.

This compound treatment can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. In hepatocellular carcinoma cells, this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] In sarcoma cells, this compound has been shown to increase the levels of the tumor suppressor protein p53.[4]

Caption: this compound induced apoptosis pathway.

In rhabdomyosarcoma (RMS) cells, this compound has been shown to reduce cell proliferation by decreasing the activity of the PI3K-Akt signaling pathway.[7] This pathway is crucial for cell growth and survival.

Caption: Inhibition of PI3K-Akt pathway by this compound.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the effects of this compound.

This colorimetric assay is used to determine the cytotoxicity of this compound on cultured cells.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or WST-1 reagent

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (dissolved in DMSO or water)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).[4]

-

Assay: Add 10 µL of CCK-8 or WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only.

This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.

Materials:

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PRMT5, p53, Bax, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.[5]